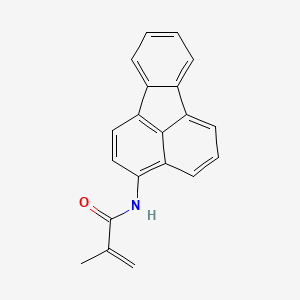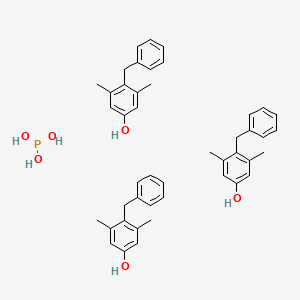![molecular formula C27H25NO5 B14512247 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate CAS No. 63565-79-7](/img/structure/B14512247.png)
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a cyanophenoxy group, a carbonyl group, and a hexyloxybenzoate moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(hexyloxy)benzoic acid with 4-(4-cyanophenoxy)carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanophenoxy group, where nucleophiles like amines or thiols can replace the cyanide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate has diverse applications in scientific research:
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The cyanophenoxy group plays a crucial role in its binding affinity and specificity, while the carbonyl and hexyloxybenzoate moieties contribute to its overall stability and solubility.
Comparison with Similar Compounds
4-(Hexyloxy)benzoic acid: Shares the hexyloxybenzoate moiety but lacks the cyanophenoxy and carbonyl groups.
4-(4-Cyanophenoxy)benzoic acid: Contains the cyanophenoxy group but differs in the ester linkage.
Uniqueness: 4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate is unique due to its combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
63565-79-7 |
|---|---|
Molecular Formula |
C27H25NO5 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[4-(4-cyanophenoxy)carbonylphenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C27H25NO5/c1-2-3-4-5-18-31-23-14-8-21(9-15-23)26(29)33-25-16-10-22(11-17-25)27(30)32-24-12-6-20(19-28)7-13-24/h6-17H,2-5,18H2,1H3 |
InChI Key |
IMSWSDCYNJTUIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)
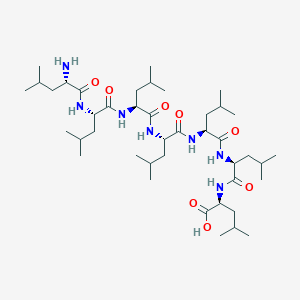

![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)
![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)
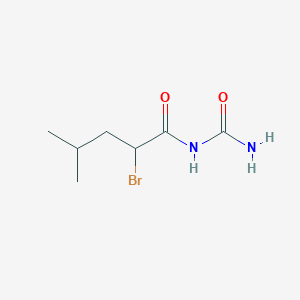
![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)
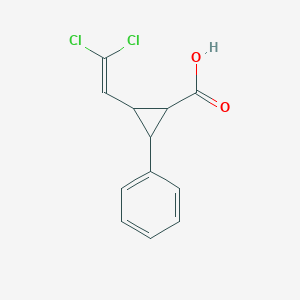
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)
![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)
